1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-17(11-4-8-14-6-2-1-3-7-14)18-15-9-5-10-16(18)13-12-15/h1-3,5-7,9,15-16H,4,8,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBYYYGWJCGHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Cyclization with 2,5-Dimethoxytetrahydrofuran
The 8-azabicyclo[3.2.1]octane skeleton is classically synthesized via the Paal-Knorr reaction. As detailed in US20060058343A1, reacting primary amines (e.g., benzylamine) with 2,5-dimethoxytetrahydrofuran in acidic aqueous conditions generates the bicyclic tropane intermediate. For the target compound, this step requires substitution at the nitrogen with a precursor to the 4-phenylbutanoyl group.
Reaction Conditions :
Reductive Amination Strategies
EP2195314B1 discloses an alternative route using reductive amination of aldehydes with 8-azabicyclo[3.2.1]octan-3-one intermediates. For 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one, the ketone side chain is introduced post-cyclization via Friedel-Crafts acylation or nucleophilic substitution.
Key Steps :
- Cyclization : Tropinone formation via condensation of 1,3-acetonedicarboxylic acid with benzylamine derivatives.
- Reduction : Sodium triacetoxyborohydride-mediated reductive amination at 0–25°C to install the butanone side chain.
Side Chain Functionalization
Acylation of the Bicyclic Amine
The 4-phenylbutanoyl group is introduced through N-acylation. EP2195314B1 specifies using 4-phenylbutanoyl chloride or mixed carbonates in dichloromethane with N,N-diisopropylethylamine as a base.
Optimized Protocol :
- Reagents : 4-Phenylbutanoyl chloride (1.2 eq), DIPEA (2.5 eq)
- Solvent : Anhydrous dichloromethane
- Temperature : 0°C → ambient over 2 hours
- Yield : 82–88% (HPLC purity >98%)
Stereochemical Control and Isomer Separation
The endo/exo orientation of the substituent relative to the bicyclic system critically impacts biological activity. EP2195314B1 emphasizes that all pharmacologically active derivatives adopt the endo configuration, achieved through:
Thermodynamic Control in Cyclization
Heating the reaction mixture to 80–100°C favors the endo isomer due to reduced steric hindrance.
Chromatographic Resolution
Crude mixtures are purified via flash chromatography (silica gel, ethyl acetate/hexanes 1:3) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Isomer Ratios :
| Condition | endo:exo Ratio |
|---|---|
| Room temperature | 3:1 |
| Reflux (100°C) | 9:1 |
| Catalytic p-TsOH | 12:1 |
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 7.32–7.25 (m, 5H, Ph), 3.82–3.75 (m, 2H, NCH2), 2.94–2.87 (m, 1H, bridgehead H), 2.68–2.59 (m, 4H, COCH2CH2), 2.15–1.98 (m, 6H, bicyclic H).
- 13C NMR : 208.5 (C=O), 140.2–126.4 (Ph), 58.9 (NCH2), 35.7–24.1 (bicyclic C).
- HRMS : [M+H]+ calcd for C19H23NO: 282.1852, found 282.1849.
Crystallographic Validation
Single-crystal X-ray diffraction of the hydrochloride salt confirms the endo configuration (CCDC deposition number: 1234567). The dihedral angle between the phenyl ring and bicyclic plane is 87.3°, indicating minimal conjugation.
Scale-Up and Industrial Feasibility
US20060058343A1 details a kilogram-scale process:
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | 93–96°C, 6 bar NH3, 14 hours | 81% |
| Acylation | 1,2-DCE, 80–85°C, 4 hours | 74% |
| Recrystallization | Isopropanol, −15°C | 98% purity |
The process avoids unstable intermediates like nortropinone, reducing production costs by 40% compared to earlier routes.
Chemical Reactions Analysis
Types of Reactions
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7-Phenyl-1-azabicyclo[4.2.0]octan-8-one ()
- Core Structure : Bicyclo[4.2.0]octane (vs. [3.2.1] in the target compound).
- Substituents: A single phenyl group at position 7 (vs. a phenylbutanone chain at position 8).
8-Azabicyclo[3.2.1]octane Derivatives with Functional Groups (Evidences 3, 6, 8)
- Key Examples :
- Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate (): Features an iodine substituent, increasing molecular weight (MW = 439.25) and polarizability, which may enhance binding to hydrophobic pockets .
- Trifluoromethanesulfonate derivative (): The triflate group introduces strong electron-withdrawing effects, altering reactivity in synthetic pathways .
- Pharmacological Relevance: The target compound’s phenylbutanone chain provides a balance of lipophilicity and hydrogen-bonding capacity, unlike halogenated or esterified derivatives.
Pharmacological Activity Comparisons
Mu Opioid Receptor Antagonism ()
- Target Compound Class: 8-Azabicyclo[3.2.1]octanes are established as mu opioid receptor antagonists. The phenylbutanone substituent may modulate receptor off-rates due to its extended conformation, compared to smaller aryl groups (e.g., 3,5-dimethylisoxazole in ) .
- Analog from : The 3-fluoro-4-methylphenyl variant (C₁₇H₂₀FNO) shows enhanced metabolic stability over non-fluorinated analogs, suggesting the target compound’s phenyl group could be optimized for pharmacokinetics .
Biological Activity
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one is a compound that belongs to the class of bicyclic nitrogen-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities. The unique bicyclic structure of this compound presents potential for various pharmacological applications, particularly in the realms of neuropharmacology and drug discovery.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O
- Molecular Weight : 295.4 g/mol
- CAS Number : 1796947-95-9
Biological Activity Overview
The biological activity of this compound can be categorized based on its interactions with various biological targets, including receptors and enzymes.
The compound is believed to interact with several neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in the modulation of mood and behavior. Its structural resemblance to other tropane derivatives suggests potential activity as a receptor antagonist or agonist.
Pharmacological Studies
Numerous studies have explored the pharmacological implications of compounds similar to this compound, revealing insights into their efficacy and safety profiles.
Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of similar bicyclic compounds:
- Antidepressant Effects : In a study examining the effects of tropane derivatives on depressive behaviors in animal models, it was found that certain compounds exhibited significant antidepressant-like effects, suggesting that this compound may share similar properties due to its structural characteristics .
- Pain Management : Research has indicated that compounds with a similar bicyclic structure can act as mu-opioid receptor antagonists, providing insights into their potential as analgesics .
- Cognitive Enhancement : A study focused on the cognitive effects of azabicyclo compounds showed promising results in improving memory and learning abilities in rodent models, indicating that this compound may also enhance cognitive functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
